An In-depth Technical Guide to the Physical Properties of 4-(dimethylamino)benzenesulfonic Acid
An In-depth Technical Guide to the Physical Properties of 4-(dimethylamino)benzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(dimethylamino)benzenesulfonic acid, also known as N,N-dimethylsulfanilic acid, is an organosulfur compound with the chemical formula C₈H₁₁NO₃S[1]. It belongs to the class of aromatic sulfonic acids, which are characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. The presence of the dimethylamino group at the para position significantly influences its electronic properties and, consequently, its chemical and physical behavior. This compound and its derivatives are of interest in various chemical applications, including as intermediates in the synthesis of dyes and pharmaceuticals. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-(dimethylamino)benzenesulfonic acid is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₃S | [1] |
| Molecular Weight | 201.25 g/mol | [1] |
| CAS Number | 121-58-4 | [1] |
| Appearance | Solid | |
| Melting Point | 270-270.5 °C | |
| Density | 1.339 g/cm³ | |
| Boiling Point | Decomposes before boiling | |
| pKa | Not available | |
| Solubility | Soluble in water | [2] |
Molecular Structure and Its Implications
The structure of 4-(dimethylamino)benzenesulfonic acid, featuring a sulfonic acid group and a dimethylamino group on a benzene ring, gives rise to its characteristic properties. The sulfonic acid group is strongly acidic, while the dimethylamino group is basic. This amphoteric nature can influence its solubility and reactivity in different pH environments.
Caption: Molecular structure of 4-(dimethylamino)benzenesulfonic acid.
Experimental Methodologies for Property Determination
Solubility Determination
Causality: The solubility of a compound is a critical parameter for its application in solution-based reactions, formulations, and purification processes. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized framework for determining water solubility, ensuring reproducibility and comparability of data[3][4][5][6]. The flask method is particularly suitable for substances with solubility above 10⁻² g/L[3][6].
Experimental Protocol (Flask Method - Adapted from OECD Guideline 105):
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-(dimethylamino)benzenesulfonic acid to a flask containing a known volume of the desired solvent (e.g., water, ethanol).
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Phase Separation:
-
Allow the solution to stand at a constant temperature to allow for the separation of undissolved solid.
-
Alternatively, centrifuge the solution to facilitate the separation of the solid phase.
-
-
Analysis of the Saturated Solution:
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of 4-(dimethylamino)benzenesulfonic acid in the aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Caption: Workflow for solubility determination using the flask method.
pKa Determination
Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like 4-(dimethylamino)benzenesulfonic acid, determining the pKa values for both the acidic and basic functional groups is essential for understanding its behavior in different pH environments. Potentiometric titration is a classic and reliable method for pKa determination[7][8].
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation:
-
Accurately weigh a sample of 4-(dimethylamino)benzenesulfonic acid and dissolve it in a known volume of deionized water.
-
The concentration should be in the range of 1-10 mM.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the sulfonic acid group, and a strong acid (e.g., 0.1 M HCl) for the dimethylamino group.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
Caption: Process for pKa determination via potentiometric titration.
Spectroscopic Analysis
Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis and to gain insights into the molecular structure[12][13][14][15][16]. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of 4-(dimethylamino)benzenesulfonic acid in a suitable UV-transparent solvent (e.g., water or ethanol).
-
The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.
-
-
Blank Measurement:
-
Fill a cuvette with the pure solvent and record a baseline spectrum. This is to correct for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).
-
-
Data Interpretation:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Causality: NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C)[17][18][19][20][21].
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-20 mg of 4-(dimethylamino)benzenesulfonic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube[20].
-
Ensure the sample is fully dissolved to form a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Data Processing and Analysis:
-
The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The chemical shifts (δ), signal multiplicities, and coupling constants (J) are analyzed to assign the signals to the different protons and carbons in the molecule.
-
Synthesis of 4-(dimethylamino)benzenesulfonic Acid
The most common method for the synthesis of 4-(dimethylamino)benzenesulfonic acid is the direct sulfonation of N,N-dimethylaniline.
Reaction Scheme:
Detailed Protocol (Illustrative):
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylaniline.
-
Cool the flask in an ice bath.
-
-
Sulfonation:
-
Slowly add concentrated sulfuric acid dropwise to the cooled and stirring N,N-dimethylaniline. The temperature should be maintained below 10 °C during the addition.
-
-
Heating:
-
After the addition is complete, the reaction mixture is typically heated (e.g., on a steam bath) for several hours to promote the formation of the para-substituted product.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled and poured into cold water or onto ice.
-
The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
-
Caption: General workflow for the synthesis of 4-(dimethylamino)benzenesulfonic acid.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Scribd. (n.d.). Experiment 2.4. Uv-Visible Spectrophotom. Retrieved from [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
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YouTube. (2014, March 22). Using Titration Data to Calculate the pKa of a Weak Acid. Retrieved from [Link]
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BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ChemBK. (n.d.). 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of... Retrieved from [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
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PubMed Central. (n.d.). (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-. Retrieved from [Link]
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PubChem. (n.d.). 4-Dimethylamino-3'-sulfoazobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonic acid, 4-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubMed Central. (n.d.). X Ray crystallography. Retrieved from [Link]
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ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link]
-
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